Mcl1-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

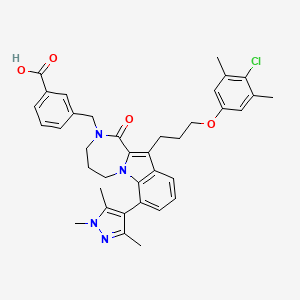

Molecular Formula |

C37H39ClN4O4 |

|---|---|

Molecular Weight |

639.2 g/mol |

IUPAC Name |

3-[[11-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1-oxo-7-(1,3,5-trimethylpyrazol-4-yl)-4,5-dihydro-3H-[1,4]diazepino[1,2-a]indol-2-yl]methyl]benzoic acid |

InChI |

InChI=1S/C37H39ClN4O4/c1-22-18-28(19-23(2)33(22)38)46-17-8-14-30-29-12-7-13-31(32-24(3)39-40(5)25(32)4)34(29)42-16-9-15-41(36(43)35(30)42)21-26-10-6-11-27(20-26)37(44)45/h6-7,10-13,18-20H,8-9,14-17,21H2,1-5H3,(H,44,45) |

InChI Key |

VMBSCFPYXBSHSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCCC2=C3C(=O)N(CCCN3C4=C2C=CC=C4C5=C(N(N=C5C)C)C)CC6=CC(=CC=C6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mcl1-IN-9 in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloid cell leukemia 1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide array of human cancers, where it plays a crucial role in promoting tumor cell survival and conferring resistance to conventional therapies.[1][2] Mcl1-IN-9 is a potent and selective small-molecule inhibitor of Mcl-1.[3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing how it engages its target to trigger programmed cell death (apoptosis). It includes quantitative data on its biochemical and cellular activity, summaries of its in vivo efficacy, detailed experimental methodologies, and visual diagrams of the core signaling pathways and workflows.

The Role of Mcl-1 in the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical process for maintaining tissue homeostasis by eliminating damaged or unwanted cells.[2] This pathway is tightly regulated by the interplay between pro-survival (e.g., Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic (e.g., BAX, BAK, and BH3-only proteins like BIM, PUMA, NOXA) members of the Bcl-2 family.[2][5]

Under normal homeostatic conditions, anti-apoptotic proteins like Mcl-1 sequester pro-apoptotic effector proteins BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP).[5][6] Upon receiving apoptotic stimuli (e.g., DNA damage, growth factor withdrawal), sensor BH3-only proteins are activated. They bind to the hydrophobic groove of anti-apoptotic proteins, including Mcl-1, thereby liberating BAX and BAK.[2][5] The freed BAX and BAK then oligomerize, form pores in the mitochondrial membrane, and trigger MOMP. This leads to the release of cytochrome c into the cytosol, formation of the apoptosome, and activation of a caspase cascade (initiator caspase-9 and effector caspases-3/7) that culminates in cellular dismantling.[6]

In many cancer cells, Mcl-1 is overexpressed, which sequesters an excessive amount of BAX/BAK, effectively blocking the apoptotic cascade and promoting cell survival despite oncogenic stress or therapeutic interventions.[1][7]

This compound: Core Mechanism of Action

This compound functions as a BH3 mimetic. It competitively binds with high affinity to the hydrophobic BH3-binding groove on the Mcl-1 protein.[2] This direct binding action displaces the pro-apoptotic proteins (primarily BAK and BIM) that are sequestered by Mcl-1.[8][9] The release of these pro-apoptotic effectors from Mcl-1's inhibition is the critical step that initiates the apoptotic cascade. The freed BAK and BAX proteins are then able to oligomerize at the outer mitochondrial membrane, leading to MOMP, caspase activation, and cell death.[2][6] Studies confirm that the induction of apoptosis by Mcl-1 inhibitors correlates directly with their binding affinity and their ability to disrupt Mcl-1/pro-apoptotic protein interactions.[1][10]

Quantitative Data

The potency of this compound has been characterized through various biochemical and cell-based assays. The data highlights its high affinity for Mcl-1 and its effectiveness in Mcl-1-dependent cancer cell lines.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Cell Line / System | Reference |

| Binding Affinity (Ki) | 0.03 nM | TR-FRET Binding Assay | Recombinant Mcl-1 Protein | [3][4] |

| Cellular Potency (IC50) | 446 nM | Cell Viability Assay | Reengineered BCR-ABL+ B-ALL cells | [3][4] |

Note: Data for this compound's direct precursor, compound 9, showed a Ki < 200 pM and a GI50 of 120 nM in the NCI-H929 multiple myeloma cell line, demonstrating a strong proof-of-concept for this chemical series.[1]

Table 2: In Vivo Efficacy of this compound Precursor (Compound 9)

| Cancer Model | Dosing Regimen | Outcome | Reference |

| AMO-1 Multiple Myeloma Xenograft | 100 mg/kg, IP, QDx14 | 60% Tumor Growth Inhibition (TGI) | [1][11] |

| MV-4-11 Disseminated Leukemia | 75 mg/kg, IP, QDx21 | Dose-dependent reduction in tumor burden | [1][11] |

| HCC-1187 & BT-20 Triple-Negative Breast Cancer Xenografts | Combination with Doxorubicin | Synergistic tumor growth inhibition | [1][11] |

Experimental Protocols & Methodologies

The characterization of this compound involves several key experimental procedures to determine its binding affinity, cellular activity, and in vivo efficacy.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

-

Objective: To quantify the binding affinity (Ki) of the inhibitor to the Mcl-1 protein.

-

Methodology:

-

Recombinant human Mcl-1 protein is incubated with a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., BAK or BIM).

-

In this state, FRET occurs between a donor and an acceptor fluorophore, generating a high signal.

-

Increasing concentrations of the test compound (this compound) are added.

-

The compound competes with the fluorescent peptide for binding to the Mcl-1 BH3 groove.

-

This competition disrupts FRET, leading to a dose-dependent decrease in the signal.

-

The Ki value is calculated from the IC50 of this displacement curve, representing the inhibitor's binding affinity.

-

Cell-Based Growth Inhibition / Viability Assay

-

Objective: To determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) or viability (IC50) in cancer cell lines.

-

Methodology:

-

Mcl-1-dependent cancer cells (e.g., NCI-H929, MOLP-8) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured, and the data is normalized to vehicle-treated controls.

-

IC50/GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Caspase Activation Assay

-

Objective: To confirm that cell death occurs via apoptosis by measuring the activity of effector caspases.

-

Methodology:

-

Cells are treated with the inhibitor as described in the viability assay.

-

At various time points, a luminogenic caspase substrate (e.g., for caspase-3/7) is added.

-

If caspases are active, the substrate is cleaved, producing a luminescent signal that is proportional to caspase activity.

-

The induction of caspase activity in a dose- and time-dependent manner provides strong evidence for an apoptotic mechanism of action.[1][12]

-

In Vivo Xenograft Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

-

Methodology:

-

Cell Implantation: Human cancer cells (e.g., AMO-1) are subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Dosing: Mice are randomized into treatment and vehicle control groups. This compound (or its precursor) is administered systemically (e.g., via intraperitoneal injection) according to a specific dose and schedule.[1][11]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. The percentage of Tumor Growth Inhibition (%TGI) is calculated to determine efficacy.

-

Conclusion

This compound is a highly potent inhibitor that targets a critical survival mechanism in cancer cells. Its mechanism of action is well-defined: by binding directly to Mcl-1, it mimics the action of BH3-only proteins, liberating pro-apoptotic BAX and BAK to initiate the intrinsic apoptotic pathway. This leads to caspase activation and programmed cell death in Mcl-1-dependent tumors. The robust biochemical, cellular, and preclinical in vivo data for this class of inhibitors underscores the therapeutic potential of targeting Mcl-1 in oncology.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | BCL | TargetMol [targetmol.com]

- 5. dovepress.com [dovepress.com]

- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel Mcl1 variant inhibits apoptosis via increased Bim sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. | BioWorld [bioworld.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

Mcl-1 as a Therapeutic Target in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a multitude of hematological malignancies. Its overexpression is frequently associated with tumor progression, resistance to conventional therapies, and poor patient prognosis. This technical guide provides an in-depth overview of Mcl-1's role in hematological cancers, the development of Mcl-1 inhibitors, and the experimental methodologies used to evaluate these targeted agents.

The Critical Role of Mcl-1 in Hematological Malignancies

Mcl-1 is essential for the survival and proliferation of various hematological cancer cells, including those in multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).[1][2][3] Unlike other Bcl-2 family members, Mcl-1 has a very short half-life, allowing it to rapidly respond to cellular stress and survival signals. Its primary function is to sequester the pro-apoptotic proteins Bak and Bax, thereby preventing their oligomerization and the subsequent initiation of the intrinsic apoptotic cascade.[1]

Overexpression of Mcl-1 is a common feature in many hematological malignancies and is often a mechanism of resistance to chemotherapy and other targeted therapies, including the Bcl-2 inhibitor venetoclax.[1] This dependency on Mcl-1 for survival makes it an attractive therapeutic target.

Mcl-1 Signaling Pathway

The expression and activity of Mcl-1 are tightly regulated by a complex network of signaling pathways. Various growth factors, cytokines, and cellular stress signals can modulate Mcl-1 levels at the transcriptional, post-transcriptional, and post-translational levels.

Caption: A simplified diagram of the Mcl-1 signaling pathway.

Mcl-1 Inhibitors in Development

The development of small molecule inhibitors that directly target the BH3-binding groove of Mcl-1 has been a major focus of cancer research. Several promising candidates have entered preclinical and clinical development, demonstrating potent anti-tumor activity in various hematological malignancy models.

Quantitative Efficacy of Mcl-1 Inhibitors

The following tables summarize the in vitro efficacy of key Mcl-1 inhibitors in various hematological cancer cell lines.

Table 1: Efficacy of AZD5991 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |

| MOLP-8 | Multiple Myeloma | Caspase 3/7 | EC50 | 33 | [4] |

| MV4-11 | Acute Myeloid Leukemia | Caspase 3/7 | EC50 | 24 | [4] |

| NCI-H929 | Multiple Myeloma | Growth Inhibition | GI50 | <100 | [5] |

| Various | Multiple Myeloma | Annexin V | EC50 | <100 (in 71% of patient samples) | [4] |

| - | Mcl-1 Protein | FRET | IC50 | 0.72 | [6] |

| - | Mcl-1 Protein | FRET | Ki | 200 pM | [1] |

Table 2: Efficacy of S64315 (MIK665) in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |

| H929 | Multiple Myeloma | Cell Viability | IC50 | 250 | [7] |

| - | Mcl-1 Protein | - | IC50 | 1.81 | [7] |

| - | Mcl-1 Protein | - | Ki | 0.048 | [8] |

Table 3: Efficacy of AMG 176 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| TMD8 | ABC-DLBCL | Cell Viability | IC50 | 1.45 | [9] |

| U2932 4RH | ABC-DLBCL | Cell Viability | IC50 | 19.45 | [9] |

| OCI-LY1 | GCB-DLBCL | Cell Viability | IC50 | 0.21 | [9] |

| DHL-10 | GCB-DLBCL | Cell Viability | IC50 | 17.78 | [9] |

| OPM-2 | Multiple Myeloma | Cell Viability | IC50 | 0.016 | [10] |

| - | Mcl-1 Protein | - | Ki | 0.13 nM | [10] |

Experimental Protocols for Evaluating Mcl-1 Inhibitors

A robust preclinical evaluation of Mcl-1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of a novel Mcl-1 inhibitor.

Caption: A typical workflow for preclinical Mcl-1 inhibitor evaluation.

Detailed Methodologies

1. Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of an inhibitor to the Mcl-1 protein.

-

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged Mcl-1) and an acceptor fluorophore (e.g., a fluorescently labeled BH3 peptide). When the inhibitor displaces the BH3 peptide from Mcl-1, the FRET signal decreases.

-

Protocol Outline:

-

Prepare a reaction mixture containing recombinant His-tagged Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bim), and a terbium-labeled anti-His antibody in assay buffer.

-

Add serial dilutions of the test inhibitor to the reaction mixture in a microplate.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Apoptosis Assays

These assays are crucial for confirming that the Mcl-1 inhibitor induces programmed cell death in cancer cells.

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

-

Protocol Outline:

-

Culture hematological cancer cells and treat with the Mcl-1 inhibitor for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

-

-

-

Caspase-Glo® 3/7 Assay:

-

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.

-

Protocol Outline:

-

Plate cells in a white-walled multi-well plate and treat with the Mcl-1 inhibitor.

-

Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubate at room temperature to allow for cell lysis and the enzymatic reaction to occur.

-

Measure the luminescence using a luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7.

-

-

3. In Vivo Xenograft Models

Animal models are essential for evaluating the in vivo efficacy and tolerability of Mcl-1 inhibitors.

-

Principle: Human hematological cancer cell lines are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the Mcl-1 inhibitor, and tumor growth is monitored over time.

-

Protocol Outline:

-

Implant human multiple myeloma or acute myeloid leukemia cells subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Allow tumors to establish to a palpable size or for leukemia to engraft.

-

Randomize mice into treatment and control groups.

-

Administer the Mcl-1 inhibitor via an appropriate route (e.g., intravenous, oral) at various doses and schedules.

-

Monitor tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) regularly.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, tumors and tissues can be harvested for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for cleaved caspase-3).

-

Conclusion

Mcl-1 is a validated and highly promising therapeutic target in a range of hematological malignancies. The development of potent and selective Mcl-1 inhibitors offers a new therapeutic avenue for patients with these cancers, particularly those who have developed resistance to existing therapies. The experimental protocols and evaluation strategies outlined in this guide provide a framework for the continued research and development of this important class of anti-cancer agents. As our understanding of Mcl-1 biology deepens, so too will our ability to effectively target this critical survival protein for the benefit of patients.

References

- 1. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MCL-1 in hematologic malignancies: Rationale and progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AZD5991 [openinnovation.astrazeneca.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Mcl1-IN-9: A Technical Guide to its Binding Affinity for the Mcl-1 Protein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of the inhibitor Mcl1-IN-9 to its target, the Myeloid cell leukemia-1 (Mcl-1) protein. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the broader context of the Mcl-1 signaling pathway.

Quantitative Binding Affinity of this compound to Mcl-1

The potency of this compound as an inhibitor of the Mcl-1 protein has been quantified through rigorous biochemical assays. The following table summarizes the key binding affinity values that have been determined.

| Parameter | Value | Cell Line Context |

| IC50 | 446 nM | Reengineered BCR-ABL+ B-ALL cells |

| Ki | 0.03 nM | Not explicitly stated in this context |

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the Mcl-1 activity in the specified cellular context.[1]

Ki (Inhibition constant): This value is a measure of the intrinsic binding affinity of the inhibitor to the target protein. A lower Ki value indicates a stronger binding affinity.[1]

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The determination of the binding affinity of this compound to the Mcl-1 protein is commonly achieved through a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust and sensitive method allows for the measurement of molecular interactions in a homogeneous format, making it suitable for high-throughput screening.

Principle of the TR-FRET Assay

The TR-FRET assay for Mcl-1 inhibition is a competitive binding assay. It relies on the transfer of energy between a donor fluorophore (typically a lanthanide, such as Terbium or Europium) and an acceptor fluorophore. In this setup, a labeled ligand (e.g., a fluorescently tagged BH3 peptide that is known to bind to Mcl-1) and a labeled Mcl-1 protein are brought into close proximity. When the donor is excited, it transfers energy to the acceptor, which then emits a signal at a specific wavelength. An inhibitor, such as this compound, competes with the labeled ligand for binding to Mcl-1. This competition disrupts the proximity of the donor and acceptor, leading to a decrease in the FRET signal. The degree of signal reduction is proportional to the binding affinity of the inhibitor.

Materials and Reagents

-

Recombinant Human Mcl-1 Protein (His-tagged)

-

Fluorescently Labeled BH3 Peptide (e.g., FITC-Bim BH3)

-

Terbium-conjugated Anti-His Antibody (Donor)

-

Streptavidin-conjugated Fluorophore (Acceptor, if using a biotinylated peptide)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

-

384-well, low-volume, black microplates

-

TR-FRET compatible microplate reader

Assay Procedure

The following is a generalized protocol for a TR-FRET assay to determine the binding affinity of an inhibitor to Mcl-1. Specific concentrations and incubation times may require optimization.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.

-

Prepare working solutions of recombinant Mcl-1 protein, fluorescently labeled BH3 peptide, and the donor and acceptor fluorophores in assay buffer.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO vehicle) to the wells of the 384-well plate.

-

Add the Mcl-1 protein solution to all wells.

-

Add the fluorescently labeled BH3 peptide solution to all wells.

-

Add the donor and acceptor fluorophore solutions to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a microplate reader. The reader is typically configured to excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.

-

-

Data Analysis:

-

The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal.

-

The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the labeled ligand and its affinity for the target protein.

-

Mcl-1 Signaling Pathway and Inhibition by this compound

Mcl-1 is a key anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor progression and resistance to therapy.

This compound acts as a BH3 mimetic. It binds to the BH3-binding groove of the Mcl-1 protein, the same site where pro-apoptotic proteins like Bim and Bak would normally bind. By occupying this groove, this compound prevents Mcl-1 from sequestering these pro-apoptotic effectors. This leads to the release of Bak and Bim, which can then trigger the downstream events of apoptosis, including mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, ultimately leading to cell death.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow of the TR-FRET assay and the Mcl-1 signaling pathway.

Caption: Experimental workflow for the TR-FRET based Mcl-1 binding assay.

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

References

The Role of Mcl-1 in Cancer Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a prominent member of the B-cell lymphoma-2 (Bcl-2) family of proteins, has emerged as a critical regulator of apoptosis and a key factor in the survival and therapeutic resistance of cancer cells. Its overexpression is a frequent event in a multitude of human cancers, making it a highly attractive target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the core aspects of Mcl-1's function in cancer cell survival pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling networks.

Mcl-1: A Guardian Against Apoptosis

Mcl-1 is an anti-apoptotic protein that primarily functions by sequestering pro-apoptotic Bcl-2 family members, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2] Its unique regulatory mechanisms and rapid turnover allow cancer cells to dynamically adapt to cellular stress and evade programmed cell death.

Mcl-1 Protein Interactions and Binding Affinities

The anti-apoptotic activity of Mcl-1 is mediated through its direct interaction with pro-apoptotic proteins, particularly the BH3-only proteins (e.g., Bim, Puma, Noxa) and the effector proteins (Bak and Bax).[2] These interactions are characterized by specific binding affinities, which are crucial for the regulation of apoptosis.

| Interacting Protein | Binding Affinity (Kd or Ki) | Method | Reference |

| Pro-Apoptotic Proteins | |||

| p53 TAD | ~10-20 µM | Isothermal Titration Calorimetry | [1] |

| hNoxa (20-38) | 0.160 µM | Not Specified | [3] |

| Mcl-1 Inhibitors | |||

| S63845 | 0.19 nM (Kd) | Not Specified | [4] |

| A-1210477 | 0.454 nM (Ki) | Not Specified | [2] |

This table presents a selection of reported binding affinities. Values can vary depending on the experimental conditions and techniques used.

Mcl-1 as a Therapeutic Target

The frequent amplification and overexpression of the MCL1 gene in various cancers, including non-small cell lung cancer, breast cancer, and multiple myeloma, are associated with poor prognosis and resistance to conventional therapies.[5] This has spurred the development of small molecule inhibitors that directly target Mcl-1.

Efficacy of Mcl-1 Inhibitors

A number of selective Mcl-1 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. Their efficacy is typically assessed by their half-maximal inhibitory concentration (IC50) in different cancer cell lines.

| Inhibitor | Cancer Cell Line | IC50 | Reference |

| S63845 | SCLC cell lines | 23 to 78 nM | [6] |

| Compound 6 | Not Specified | 715 nM | [7] |

| MIM1 | Leukemia cells | 4.78 µM | [7] |

| Compound 23 | Mcl-1 dependent cell lines | 310 nM | [7] |

| Compound 17 (dual Mcl-1/Bcl-xL) | Not Specified | 88 nM (for Mcl-1) | [7] |

| PBTDG | Breast cancer cells | 1.48 µM | [8] |

| Sorafenib | Breast cancer cells | 4.45 µM | [8] |

This table provides a snapshot of the reported IC50 values for various Mcl-1 inhibitors. The potency of these inhibitors can vary significantly depending on the cancer cell line and the assay conditions.

Signaling Pathways Regulating Mcl-1

The expression and activity of Mcl-1 are tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for developing effective strategies to target Mcl-1 in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is frequently activated in cancer. Akt can promote the transcription of the MCL1 gene, leading to increased Mcl-1 protein levels and enhanced cell survival.[5]

Caption: PI3K/Akt pathway leading to Mcl-1 expression.

MEK/ERK Signaling Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates Mcl-1. Activated ERK can phosphorylate and stabilize the Mcl-1 protein, thereby prolonging its anti-apoptotic activity.[9]

Caption: MEK/ERK pathway stabilizing Mcl-1 protein.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells. Activated STAT3 can directly bind to the promoter of the MCL1 gene and induce its transcription, contributing to the pro-survival phenotype of cancer cells.[10][11]

Caption: STAT3 signaling leading to Mcl-1 transcription.

Experimental Protocols for Studying Mcl-1

A variety of experimental techniques are employed to investigate the role of Mcl-1 in cancer cell biology. Below are detailed protocols for some of the key assays.

Experimental Workflow for Mcl-1 Inhibition Studies

Caption: A typical workflow for studying Mcl-1 inhibitors.

Co-Immunoprecipitation (Co-IP) for Mcl-1 Interactions

This protocol is for the immunoprecipitation of Mcl-1 to identify its interacting partners.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Mcl-1 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., IP buffer with 0.1% digitonin)

-

Elution buffer (e.g., 1.5X LDS loading buffer)

Procedure:

-

Lyse cells (e.g., 2 x 10^7 cells per reaction) in cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-Mcl-1 antibody overnight at 4°C on a rotator.

-

Add protein A/G magnetic beads and incubate for an additional 4.5 hours at 4°C.[1]

-

Wash the beads twice with wash buffer.[1]

-

Elute the protein complexes from the beads by adding elution buffer and heating at 90°C for 7 minutes.[1]

-

Analyze the eluate by Western blotting using antibodies against suspected interacting proteins (e.g., Bim, Bak).

Western Blotting for Mcl-1 Expression

This protocol describes the detection and quantification of Mcl-1 protein levels.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against Mcl-1 (e.g., rabbit mAb, recommended dilution 1:1000 to 1:8000)[12]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate cell lysates by SDS-PAGE and transfer proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.[13]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Mcl-1 mRNA Levels

This protocol is for quantifying the expression of Mcl-1 mRNA.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or probe-based)

-

Forward and reverse primers for Mcl-1 and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

Isolate total RNA from cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.

-

Perform qPCR using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3]

-

Analyze the data using the ΔΔCt method to determine the relative expression of Mcl-1 mRNA, normalized to the housekeeping gene.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin V binding buffer

Procedure:

-

Harvest and wash cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.[6]

-

Incubate for 15 minutes at room temperature in the dark.[6]

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate and treat with the compound of interest.

-

After the desired incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Add 100 µl of solubilization solution to each well.[7]

-

Incubate overnight at 37°C to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

Mcl-1 stands as a pivotal node in the cancer cell survival network. Its multifaceted regulation and central role in apoptosis evasion make it a compelling target for therapeutic intervention. The development of potent and selective Mcl-1 inhibitors represents a promising avenue for the treatment of various malignancies, particularly those that have developed resistance to conventional therapies. Future research will likely focus on optimizing the therapeutic window of Mcl-1 inhibitors, identifying predictive biomarkers to guide their clinical use, and exploring rational combination strategies to overcome potential mechanisms of resistance. A deeper understanding of the complex interplay between Mcl-1 and other cellular pathways will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. Anti-apoptosis proteins Mcl-1 and Bcl-xL have different p53-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Binding affinity (KD) of ligands to MCL1 and MBP-MCL1. - figshare - Figshare [figshare.com]

- 4. selleckchem.com [selleckchem.com]

- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 6. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Down-regulation of Myeloid Cell Leukemia-1 through Inhibiting Erk/Pin 1 Pathway by Sorafenib Facilitates Chemosensitization in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of STAT3 signaling leads to apoptosis of leukemic large granular lymphocytes and decreased Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]

- 12. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 13. researchgate.net [researchgate.net]

Mcl1-IN-9: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Mcl-1 Inhibitor

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, has emerged as a critical target in cancer therapy. Its overexpression is associated with tumor progression and resistance to conventional chemotherapeutics. Mcl1-IN-9 is a potent and selective small-molecule inhibitor of Mcl-1 that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C37H39ClN4O4. Its structure is characterized by a central core with multiple stereocenters, contributing to its specific interaction with the BH3-binding groove of the Mcl-1 protein.

| Property | Value | Source |

| Molecular Formula | C37H39ClN4O4 | N/A |

| Molecular Weight | 639.18 g/mol | N/A |

| CAS Number | 1810769-31-3 | N/A |

| Calculated logP | 7.968 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the Mcl-1 protein. It selectively binds to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins such as Bak and Bax.[2] This disruption of the Mcl-1/pro-apoptotic protein complex leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.

The inhibitory activity of this compound has been quantified using various biochemical and cellular assays:

| Parameter | Value | Assay | Cell Line | Source |

| Ki | 0.03 nM | TR-FRET | N/A | N/A |

| IC50 | 446 nM | Cell Viability | Reengineered BCR-ABL+ B-ALL | N/A |

| Ki (vs. Bcl-2) | 1.8 µM | FPA | N/A | [3] |

| Ki (vs. Bcl-xL) | 36 µM | FPA | N/A | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of Mcl-1 inhibitors. The following sections provide representative protocols for commonly used assays.

Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the inhibition of the Mcl-1/ligand interaction in a homogeneous format, suitable for high-throughput screening.[4][5][6][7][8]

Materials:

-

Mcl-1 Protein

-

Biotinylated Mcl-1 Ligand (e.g., a BH3 peptide)

-

Terbium-conjugated anti-tag antibody (Donor)

-

Fluorescently-labeled streptavidin (Acceptor)

-

Assay Buffer

-

384-well low-volume microplates

-

TR-FRET-capable microplate reader

Protocol:

-

Prepare a 3x assay buffer and dilute to 1x with distilled water.

-

Dilute the donor and acceptor reagents in 1x assay buffer.

-

Prepare a serial dilution of this compound in 1x assay buffer.

-

Add 5 µL of the diluted this compound or vehicle control to the microplate wells.

-

Add 5 µL of a pre-mixed solution of Mcl-1 protein and biotinylated ligand to each well.

-

Add 10 µL of the diluted donor and acceptor reagent mixture to each well.

-

Incubate the plate at room temperature for 2-3 hours, protected from light.

-

Read the fluorescence intensity at the donor and acceptor emission wavelengths (e.g., 620 nm for donor and 665 nm for acceptor) using a TR-FRET microplate reader.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 value of this compound.

Mcl-1 AlphaLISA Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to measure the disruption of protein-protein interactions.[9][10][11][12][13]

Materials:

-

Mcl-1 Protein

-

Biotinylated Mcl-1 Ligand

-

Streptavidin-coated Donor beads

-

Anti-tag antibody-conjugated Acceptor beads

-

AlphaLISA Assay Buffer

-

384-well microplates

-

AlphaLISA-compatible microplate reader

Protocol:

-

Prepare serial dilutions of this compound in AlphaLISA assay buffer.

-

Add 5 µL of the diluted this compound or vehicle control to the microplate wells.

-

Add 5 µL of a solution containing Mcl-1 protein and biotinylated ligand to each well.

-

Add 5 µL of a suspension of anti-tag Acceptor beads to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well under subdued light.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible reader.

-

Analyze the data to determine the IC50 value of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16]

Materials:

-

Mcl-1 dependent cancer cell line (e.g., NCI-H929)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

References

- 1. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. MCL-1 TR-FRET Assay Kit - BPS Bioscience [bioscience.co.uk]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. tgrbiosciences.com [tgrbiosciences.com]

- 10. weichilab.com [weichilab.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to Mcl-1 Protein Structure and Function in Tumorigenesis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Myeloid Cell Leukemia-1 (Mcl-1) protein, a critical anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family. We will delve into its structure, intricate regulatory mechanisms, multifaceted functions in both normal physiology and cancer, and its emergence as a high-priority target for novel cancer therapeutics.

Introduction to Mcl-1

Myeloid cell leukemia-1 (Mcl-1) was first identified as an early induction gene in human myeloblastic leukemia cells undergoing differentiation.[1] It is now established as a pivotal pro-survival protein that prevents programmed cell death, or apoptosis.[2] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 has an exceptionally short half-life, allowing it to act as a rapid sensor and responder to cellular stress signals.[1] Its expression is frequently amplified in a wide array of human cancers, where it contributes significantly to tumor initiation, progression, and resistance to conventional therapies.[3][4] This dependency makes Mcl-1 an attractive and compelling target for cancer drug development.[5]

Mcl-1 Protein Structure

The human Mcl-1 protein is unique among its Bcl-2 relatives due to its distinct structural domains that dictate its function and rapid turnover.[1]

-

Bcl-2 Homology (BH) Domains: Mcl-1 contains three conserved BH domains (BH1, BH2, BH3) and a putative BH4 domain.[1] These domains form a hydrophobic groove on the protein's surface, which is essential for its anti-apoptotic function.[1][4] This groove sequesters the BH3 domains of pro-apoptotic proteins like Bak and Bax, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[4][6]

-

N-terminal PEST Region: A key feature distinguishing Mcl-1 is its extended N-terminal region, which is rich in proline (P), glutamic acid (E), serine (S), and threonine (T) residues, known as a PEST sequence.[1] This region is a primary site for post-translational modifications that regulate Mcl-1's stability and degradation, contributing to its short half-life.[7]

-

Transmembrane Domain (TMD): Located at the C-terminus, the TMD anchors Mcl-1 to the outer mitochondrial membrane, where it primarily exerts its anti-apoptotic effects.[1][8] It also has roles in the nucleus, endoplasmic reticulum, and mitochondrial matrix.[2][9]

Regulation of Mcl-1 Expression and Stability

Mcl-1 levels are tightly controlled at multiple levels to ensure rapid response to cellular needs. This complex regulation is often hijacked in cancer cells to promote survival.

-

Transcriptional Control: Mcl-1 expression is induced by a variety of signaling pathways crucial for cell growth and survival, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.[10][11][12] Numerous transcription factors, such as STAT3, CREB, and Elk-1, can bind to the Mcl-1 promoter and drive its expression in response to cytokines and growth factors.[12][13][14]

-

Post-Transcriptional Control: Mcl-1 regulation occurs through alternative splicing, which can produce different isoforms. The full-length Mcl-1L (long) is anti-apoptotic, while a shorter isoform, Mcl-1S (short), can promote apoptosis.[10] The stability of Mcl-1 mRNA is also regulated, in part by microRNAs (miRNAs) like miR-29, which can target the mRNA for degradation.[13]

-

Post-Translational Modification and Degradation: The stability of the Mcl-1 protein is dynamically regulated by phosphorylation and ubiquitination.

-

Phosphorylation: Phosphorylation can have dual effects. For instance, ERK-mediated phosphorylation at Threonine 163 (Thr163) enhances Mcl-1 stability, whereas GSK3β-mediated phosphorylation at Serine 159 (Ser159) targets it for degradation.[15]

-

Ubiquitination: Several E3 ubiquitin ligases, including MULE (Mcl-1 Ubiquitin Ligase E3), Fbw7, and β-TrCP, can tag Mcl-1 with ubiquitin, marking it for destruction by the proteasome.[10][11] This process can be reversed by deubiquitinases (DUBs) like USP9X, which stabilize Mcl-1 by removing ubiquitin chains.[3]

-

Function of Mcl-1 in Apoptosis and Tumorigenesis

Mcl-1 is a central node in the intrinsic apoptosis pathway and possesses other functions that contribute to cancer development.

Role in Apoptosis Regulation

The primary function of Mcl-1 is to inhibit apoptosis. It achieves this by binding to and sequestering pro-apoptotic Bcl-2 family members:[2]

-

Effector Proteins: Mcl-1 directly binds to the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and the subsequent formation of pores in the mitochondrial outer membrane.[1][4] This action is a critical checkpoint in preventing the release of cytochrome c and the activation of the caspase cascade that executes cell death.[1]

-

BH3-only Proteins: Mcl-1 also neutralizes "sensitizer" and "activator" BH3-only proteins such as Bim, Puma, and Noxa.[1] These proteins act as cellular stress sensors. By binding them, Mcl-1 prevents them from activating Bax and Bak.[4] Noxa binds preferentially to Mcl-1 and can also promote its degradation.[1]

Contribution to Tumorigenesis

The dysregulation of Mcl-1 is a common feature in many cancers, where it promotes survival and resistance to therapy.[3][10]

-

Overexpression and Gene Amplification: The MCL1 gene is one of the most frequently amplified genes across various human cancers, including lung and breast cancer.[3][11] High expression levels are often correlated with poor prognosis and advanced disease stages.[3][4]

-

Therapeutic Resistance: Mcl-1 is a key mediator of resistance to a wide range of cancer therapies, including conventional chemotherapy, radiation, and targeted agents like Bcl-2 inhibitors (e.g., venetoclax).[3][6] Cancer cells can upregulate Mcl-1 to bypass the apoptotic signals induced by these treatments.

-

Non-Apoptotic Functions: Beyond apoptosis, Mcl-1 is implicated in other cellular processes that support tumorigenesis, such as regulating mitochondrial function and metabolism, cell cycle progression, and DNA damage repair.[2][9][15] For instance, Mcl-1 localized to the mitochondrial matrix can enhance ATP production, which is beneficial for rapidly proliferating cancer cells.[9]

Mcl-1 as a Therapeutic Target

Given its critical role in cancer cell survival and drug resistance, Mcl-1 has become a high-priority target for drug development. The goal of Mcl-1 inhibitors is to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby unleashing the cell's natural death program.[6] These inhibitors, often referred to as "BH3 mimetics," are designed to fit into the BH3-binding groove of Mcl-1, competitively displacing pro-apoptotic partners like Bak, Bim, and Puma.[4][6] Several selective small-molecule Mcl-1 inhibitors have entered clinical trials, showing promise in treating various hematological and solid tumors.[4]

Quantitative Data Summary

Mcl-1 Expression in Various Cancers

The following table summarizes Mcl-1 expression data across different tumor types, highlighting its widespread upregulation.

| Cancer Type | Mcl-1 mRNA Expression (FPKM) | Mcl-1 Protein Expression (% Positive Samples) | Reference |

| Breast Cancer | High | 36% | [4][11][16] |

| Lung Cancer | High | 54% | [4][11][16] |

| Colorectal Cancer | High expression associated with distinct immune profiles | Variable | [16][17] |

| Ovarian Cancer | Elevated levels reported | Variable | [4][16] |

| Pancreatic Cancer | Overexpressed | Variable | [4][10][16] |

| Multiple Myeloma | High levels correlate with shorter survival | High | [3] |

| Acute Myeloid Leukemia (AML) | High dependency | High | [18] |

| Lymphoma | High levels correlate with high-grade disease | High | [3][10] |

Data compiled from The Human Protein Atlas and other cited literature. FPKM = Fragments Per Kilobase of exon model per Million reads mapped.[16]

Efficacy of Selected Mcl-1 Inhibitors

This table presents the binding affinities (Ki) and cellular potencies (IC50) of several representative Mcl-1 inhibitors.

| Inhibitor | Target(s) | Binding Affinity (Ki) | Cellular Potency (IC50) | Reference |

| S63845 | Mcl-1 selective | <1.0 nM | 23-78 nM (SCLC cell lines) | [14][19] |

| AMG 176 | Mcl-1 selective | Picomolar range | 43 nM (Mcl-1/BAK disruption) | [20] |

| A-1210477 | Mcl-1 selective | Low potency tool compound | - | [2] |

| UMI-77 | Pan-Bcl-2 (high for Mcl-1) | 0.49 µM (Mcl-1) | Growth inhibition in pancreatic cancer cells | [4] |

| MCL-1 SAHB | Mcl-1 selective peptide | ≤50 nM (KD) | Sensitizes cells to apoptosis | [18] |

IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Mcl-1. Below are outlines for key experimental procedures.

Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction Analysis

This protocol is used to determine if Mcl-1 physically interacts with other proteins (e.g., Bak, Bim, Mule) within the cell.

Objective: To isolate Mcl-1 and its binding partners from cell lysate.

Methodology:

-

Cell Lysis: Culture and harvest cells of interest. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific to Mcl-1 (or the potential binding partner) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Mcl-1 and the suspected interacting protein(s).

Cell Viability Assay (e.g., PrestoBlue or MTT)

This assay measures the cytotoxic effect of Mcl-1 inhibitors on cancer cells.

Objective: To determine the IC50 value of an Mcl-1 inhibitor.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Mcl-1 inhibitor (and a vehicle control, e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., PrestoBlue or MTT) to each well and incubate according to the manufacturer's instructions. The reagent is metabolically converted by viable cells into a fluorescent or colorimetric product.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[21]

In Vivo Ubiquitination Assay

This assay determines whether Mcl-1 is ubiquitinated in living cells.

Objective: To detect polyubiquitinated Mcl-1 species.

Methodology:

-

Transfection: Transfect cells (e.g., HEK293T) with expression plasmids for FLAG-tagged Mcl-1 and HA-tagged ubiquitin.

-

Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate the FLAG-Mcl-1 using anti-FLAG antibody coupled to beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific proteins and elute the captured Mcl-1.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an anti-HA antibody to detect the presence of a high-molecular-weight smear, which indicates polyubiquitinated Mcl-1. A second immunoprecipitation for HA-ubiquitin can also be performed for cleaner results.[22][23]

Mandatory Visualizations

Signaling and Workflow Diagrams

Caption: Mcl-1 signaling pathway and its role in apoptosis regulation.

Caption: Experimental workflow for a Co-Immunoprecipitation (Co-IP) assay.

Caption: Logical relationship of Mcl-1's role in tumorigenesis.

Conclusion and Future Directions

Mcl-1 is an unequivocally important oncoprotein whose overexpression drives cancer cell survival and confers broad therapeutic resistance. Its complex regulation and central role in the apoptotic machinery have made it a focal point of cancer research and drug discovery. The development of potent and selective Mcl-1 inhibitors represents a significant advancement, offering new hope for treating cancers that are dependent on this survival protein.

Future research will focus on several key areas: optimizing the clinical application of Mcl-1 inhibitors, identifying robust biomarkers to predict patient response, understanding and overcoming mechanisms of resistance to these new agents, and exploring rational combination therapies that can synergize with Mcl-1 inhibition to produce durable clinical outcomes. A deeper understanding of Mcl-1's non-apoptotic functions may also unveil new therapeutic vulnerabilities to exploit in the fight against cancer.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Targeting Myeloid Leukemia-1 in Cancer Therapy: Advances and Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antiapoptotic Gene mcl-1 Is Up-Regulated by the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway through a Transcription Factor Complex Containing CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MCL1 MCL1 apoptosis regulator, BCL2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. The anti-apoptotic protein MCL1, a novel target of lung cancer therapy [cancertreatmentjournal.com]

- 15. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive characterization of MCL‐1 in patients with colorectal cancer: Expression, molecular profiles, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

Investigating the Selectivity Profile of Mcl1-IN-9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Mcl1-IN-9, a potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and selectivity.

Quantitative Selectivity and Potency Profile

This compound demonstrates high-affinity binding to Mcl-1 and potent activity in Mcl-1-dependent cancer cell lines. The following tables summarize the key quantitative data available for this compound and a closely related, highly selective Mcl-1 inhibitor, providing a strong indication of its selectivity profile.

Table 1: In Vitro Binding Affinity of this compound

| Target | Binding Affinity (Ki) | Assay |

| Mcl-1 | 0.03 nM[1][2] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Potency (IC50) |

| Re-engineered BCR-ABL+ B-ALL cells | Growth Inhibition | 446 nM[1][2] |

Table 3: Selectivity Profile of a Structurally Related Mcl-1 Inhibitor

| Target | Selectivity Fold vs. Mcl-1 |

| Bcl-2 | >50,000[3] |

| Bcl-xL | >50,000[3] |

This high selectivity is a critical attribute for minimizing off-target effects and enhancing the therapeutic window.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and activity of Mcl-1 inhibitors like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the binding affinity of an inhibitor to its target protein.

Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein) by the inhibitor. A terbium-labeled antibody to a tag on Mcl-1 serves as the FRET donor, and a fluorescently labeled peptide acts as the acceptor. Inhibition of the Mcl-1/peptide interaction leads to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

-

Dilute recombinant human Mcl-1 protein, a biotinylated BH3 peptide (e.g., Biotin-Bim-BH3), a terbium-labeled anti-tag antibody (e.g., anti-His), and a streptavidin-conjugated acceptor fluorophore (e.g., d2) in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.

-

Add the Mcl-1 protein and the BH3 peptide to the wells.

-

Add the terbium-labeled antibody and the streptavidin-acceptor to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Plot the signal ratio as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Cell Viability Assay (e.g., in NCI-H929 cells)

This cell-based assay assesses the ability of an inhibitor to induce cell death in a cancer cell line known to be dependent on Mcl-1 for survival.

Principle: The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

Protocol:

-

Cell Culture:

-

Culture NCI-H929 multiple myeloma cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 0.05 mM 2-mercaptoethanol) at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the NCI-H929 cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted inhibitor or vehicle to the cells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

Data Acquisition and Analysis:

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence values to the vehicle-treated control wells and plot the percentage of cell viability against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to verify that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim) within a cellular context.

Protocol:

-

Cell Lysis:

-

Treat cells (e.g., NCI-H929) with this compound or vehicle for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% CHAPS or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an antibody specific for Mcl-1 or Bim overnight at 4°C.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Mcl-1 and Bim.

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A decrease in the amount of co-precipitated Bim with the Mcl-1 antibody in the presence of this compound indicates disruption of the protein-protein interaction.

-

Mouse Xenograft Model

In vivo studies using mouse xenograft models are crucial for evaluating the anti-tumor efficacy and tolerability of the inhibitor.

Protocol:

-

Cell Implantation:

-

Implant Mcl-1-dependent human cancer cells (e.g., NCI-H929) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at various doses and schedules. The control group receives the vehicle.

-

-

Efficacy and Tolerability Assessment:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze the data for statistical significance.

-

Signaling Pathways and Experimental Workflows

Mcl-1 Signaling in Apoptosis

Mcl-1 is a key node in the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins, thereby preventing the activation of the downstream apoptotic cascade. The following diagram illustrates the central role of Mcl-1.

Caption: Mcl-1 signaling pathway in apoptosis regulation.

Experimental Workflow for Mcl-1 Inhibitor Evaluation

The evaluation of a novel Mcl-1 inhibitor typically follows a hierarchical workflow, progressing from initial biochemical screening to in vivo efficacy studies.

References

Early-Stage Research on Mcl1-IN-9 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on Mcl1-IN-9, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), with a focus on its potential application in solid tumors. Mcl-1 is frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies. This compound, also identified as compound 42 in key preclinical studies, has emerged as a promising therapeutic agent by restoring the intrinsic apoptotic pathway in cancer cells.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and related compounds. It is important to note that while this compound has shown activity in solid tumor models, much of the detailed publicly available quantitative in vivo data is from studies on hematological cancers.

Table 1: In Vitro Activity of this compound (Compound 42) in Human Triple-Negative Breast Cancer (TNBC) Cell Lines [3]

| Cell Line | Histotype | GI50 (µM) |

| HCC-1187 | Triple-Negative Breast Cancer | 1.3 |

| BT-20 | Triple-Negative Breast Cancer | 2.1 |

Table 2: In Vivo Efficacy of this compound (Compound 42) in Hematological Cancer Xenograft Models [3]

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |

| AMO-1 | Multiple Myeloma | 100 mg/kg, IP, daily for 14 days | Significant tumor growth inhibition |

| AMO-1 | Multiple Myeloma | 67 mg/kg, IP, daily for 14 days | Significant tumor growth inhibition |

| AMO-1 | Multiple Myeloma | 45 mg/kg, IP, daily for 14 days | Significant tumor growth inhibition |

| MV-4-11 | Acute Myeloid Leukemia | 100 mg/kg, IP, daily for 21 days | Reduction in human leukemia chimerism |

| MV-4-11 | Acute Myeloid Leukemia | 50 mg/kg, IP, daily for 21 days | Reduction in human leukemia chimerism |

Note: While the primary research article by Lee et al. (2019) states that compound 42 (this compound) inhibited the growth of triple-negative breast cancer xenografts, specific quantitative data on tumor growth inhibition percentages for solid tumor models were not provided in the publication.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of Mcl-1 inhibitors like this compound.

In Vitro Cell Viability Assay

This protocol is for determining the half-maximal growth inhibition (GI50) of this compound in solid tumor cell lines.

-

Cell Culture: Human solid tumor cell lines (e.g., HCC-1187, BT-20 for TNBC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay.

-

Compound Preparation and Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations. The cells are treated with the compound or vehicle control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Solid Tumor Xenograft Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy in a solid tumor xenograft model.

-

Cell Line Preparation: A suitable human solid tumor cell line (e.g., a TNBC cell line like HCC-1187) is cultured, harvested, and resuspended in a matrix gel solution.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

-

Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal injection) at various doses, alongside a vehicle control group.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

-